4-Amino-2-(methylthio)pyrimidine-5-carboxamide 4-Amino-2-(methylthio)pyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 89533-28-8
VCID: VC1971240
InChI: InChI=1S/C6H8N4OS/c1-12-6-9-2-3(5(8)11)4(7)10-6/h2H,1H3,(H2,8,11)(H2,7,9,10)
SMILES: CSC1=NC=C(C(=N1)N)C(=O)N
Molecular Formula: C6H8N4OS
Molecular Weight: 184.22 g/mol

4-Amino-2-(methylthio)pyrimidine-5-carboxamide

CAS No.: 89533-28-8

Cat. No.: VC1971240

Molecular Formula: C6H8N4OS

Molecular Weight: 184.22 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-(methylthio)pyrimidine-5-carboxamide - 89533-28-8

Specification

CAS No. 89533-28-8
Molecular Formula C6H8N4OS
Molecular Weight 184.22 g/mol
IUPAC Name 4-amino-2-methylsulfanylpyrimidine-5-carboxamide
Standard InChI InChI=1S/C6H8N4OS/c1-12-6-9-2-3(5(8)11)4(7)10-6/h2H,1H3,(H2,8,11)(H2,7,9,10)
Standard InChI Key AONIFFIPDOWSDB-UHFFFAOYSA-N
SMILES CSC1=NC=C(C(=N1)N)C(=O)N
Canonical SMILES CSC1=NC=C(C(=N1)N)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

4-Amino-2-(methylthio)pyrimidine-5-carboxamide (CAS: 89533-28-8) is a heterocyclic organic compound with the molecular formula C6H8N4OS and a molecular weight of 184.22 g/mol . The structure features a pyrimidine ring substituted with an amino group at position 4, a methylthio (methylsulfanyl) group at position 2, and a carboxamide group at position 5.

The compound's structure can be represented by the following identifiers:

  • IUPAC Name: 4-amino-2-methylsulfanylpyrimidine-5-carboxamide

  • InChI: InChI=1S/C6H8N4OS/c1-12-6-9-2-3(5(8)11)4(7)10-6/h2H,1H3,(H2,8,11)(H2,7,9,10)

  • InChI Key: AONIFFIPDOWSDB-UHFFFAOYSA-N

  • SMILES: CSC1=NC=C(C(=N1)N)C(=O)N

Physical and Chemical Properties

The compound possesses distinct physicochemical properties that influence its behavior in various applications. Table 1 summarizes these key properties:

PropertyValueSource
Physical FormWhite powder
Melting Point250°C (dec.)
Boiling Point421.2±25.0°C at 760 mmHg
Density1.45±0.1 g/cm³
LogP1.16110
Flash Point208.5°C
pKa13.53±0.50 (Predicted)
Refractive Index1.664
PSA120.19000

These properties demonstrate the compound's thermal stability, moderate lipophilicity, and potential hydrogen-bonding capabilities, which are relevant to its applications in chemical synthesis and biological interactions.

Biological Activity and Applications

4-Amino-2-(methylthio)pyrimidine-5-carboxamide and structurally related compounds exhibit diverse biological activities that make them valuable in pharmaceutical research and development.

Research Applications

The compound is utilized in various research contexts:

  • Chemical Building Block: 4-Amino-2-(methylthio)pyrimidine-5-carboxamide serves as a versatile intermediate for synthesizing more complex molecules with potential biological activities .

  • Structure-Activity Relationship Studies: The compound's structural features allow for systematic modifications to investigate structure-activity relationships in drug discovery .

  • Medicinal Chemistry: Its heterocyclic structure makes it relevant for developing compounds with improved pharmacological profiles .

Related Compounds and Structural Analogs

Understanding the structural relationships between 4-Amino-2-(methylthio)pyrimidine-5-carboxamide and similar compounds provides insights into potential modifications for enhanced properties or activities.

Key Structural Analogs

Several structurally related compounds share features with 4-Amino-2-(methylthio)pyrimidine-5-carboxamide:

CompoundCAS NumberKey Structural DifferenceReference
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid771-81-3Carboxylic acid instead of carboxamide
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate776-53-4Ethyl ester instead of carboxamide
4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid857200-26-1Anilino group instead of amino group and carboxylic acid instead of carboxamide

These analogs offer opportunities for structure-activity relationship studies and potentially enhanced biological activities through strategic structural modifications.

Comparative Properties

The structural variations among these analogs result in differences in physicochemical properties:

CompoundMolecular WeightLogPPSAReference
4-Amino-2-(methylthio)pyrimidine-5-carboxamide184.221.16120.19
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid185.211.91114.40
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate213.26N/AN/A

These differences in properties can significantly influence solubility, membrane permeability, and potential biological interactions, which are crucial considerations in medicinal chemistry and drug design.

Research Developments and Future Perspectives

Recent scientific investigations involving 4-Amino-2-(methylthio)pyrimidine-5-carboxamide and related compounds highlight their expanding applications in various fields.

Current Research Directions

Current research involving pyrimidine derivatives similar to 4-Amino-2-(methylthio)pyrimidine-5-carboxamide focuses on:

  • Targeted Drug Design: Development of selective enzyme inhibitors using structure-based design principles to target specific biological pathways .

  • Antibacterial Development: Exploration of pyrimidine derivatives as potential antibacterial agents, particularly targeting enzymes in the methylerythritol phosphate pathway that are absent in mammals but essential for bacterial isoprenoid biosynthesis .

  • Anticancer Research: Investigation of pyrimidine-based compounds as potential anticancer agents through various mechanisms, including kinase inhibition and interaction with cellular signaling pathways .

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